ISPA-28

Malaria Electrophysiology Drug Discovery

ISPA-28 (CAS 1006335-39-2) is a small molecule with the formula C21H24N6O3 and a molecular weight of 408.45. It is characterized as a specific, reversible antagonist of the plasmodial surface anion channel (PSAC), a nutrient uptake pathway essential for the survival of the malaria parasite *Plasmodium falciparum* within human erythrocytes.

Molecular Formula C21H24N6O3
Molecular Weight 408.5 g/mol
CAS No. 1006335-39-2
Cat. No. B1663256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISPA-28
CAS1006335-39-2
SynonymsN-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-Isoxazolecarboxamide;  ISPA28
Molecular FormulaC21H24N6O3
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C
InChIInChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28)
InChIKeyYMLINDVVJXDIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ISPA-28: A Strain-Specific Plasmodial Surface Anion Channel (PSAC) Antagonist for Malaria Research


ISPA-28 (CAS 1006335-39-2) is a small molecule with the formula C21H24N6O3 and a molecular weight of 408.45 . It is characterized as a specific, reversible antagonist of the plasmodial surface anion channel (PSAC), a nutrient uptake pathway essential for the survival of the malaria parasite *Plasmodium falciparum* within human erythrocytes . The compound's mechanism is defined by its direct binding to the CLAG3 protein, a key component of the PSAC complex . Unlike many antimalarials that target essential parasite enzymes, ISPA-28 acts on a host-pathogen interface, a unique mechanism of action validated in patch-clamp electrophysiology studies [1].

Why ISPA-28 Cannot Be Substituted with Generic PSAC Inhibitors


The activity of ISPA-28 is contingent on a specific genetic determinant within the target parasite, making its pharmacological profile uniquely tied to strain genetics. The compound's efficacy is not a universal property of all *P. falciparum* lines; it is highly dependent on the expression of specific *clag3* gene variants [1]. This pronounced strain-selectivity means that other PSAC antagonists, such as dantrolene derivatives or 'PSAC inhibitor compound 2', which may have different potencies and selectivity profiles, cannot be assumed to be interchangeable [2]. Substituting ISPA-28 with a general PSAC inhibitor in a study involving the Dd2 strain, for instance, would fail to replicate the specific high-affinity channel blockade central to its unique research utility .

ISPA-28 Product-Specific Quantitative Evidence and Comparator Data


Strain-Specific Potency: Dd2 vs. HB3 Inhibition by ISPA-28

ISPA-28 exhibits a marked, quantifiable difference in its ability to inhibit PSAC activity between the Dd2 and HB3 strains of *P. falciparum*. The K0.5 value for channel inhibition in the Dd2 strain is 56 nM, compared to 43 µM in the HB3 strain . This represents a nearly 770-fold difference in potency based on a single genetic locus.

Malaria Electrophysiology Drug Discovery

ISPA-28 vs. Dantrolene: Comparative Affinity for the PSAC Target

While dantrolene is a known PSAC inhibitor, its modest affinity (Km of 1.2 µM) necessitates improvement for drug development [1]. ISPA-28, in the Dd2 strain context, demonstrates a significantly higher affinity, with a K0.5 value of 56 nM [2]. This establishes ISPA-28 as a superior reference compound for high-affinity PSAC blockade.

Antimalarial Leads Pharmacology Drug Development

Mechanistic Differentiation: Direct CLAG3 Binding vs. PSAC Inhibition

ISPA-28 is distinguished by its direct and reversible binding to the CLAG3 protein, a component of the PSAC complex [1]. In contrast, other PSAC inhibitors like 'PSAC inhibitor compound 2' are described as inhibiting CLAG3-mediated solute transport without the same level of direct binding characterization . The genetic validation of ISPA-28's target is a key differentiator.

Mechanism of Action Target Engagement Molecular Pharmacology

ISPA-28 Inhibition Profile: Clear Dose-Response in Dd2, Negligible Effect in HB3

Functional studies using osmotic lysis kinetics confirm ISPA-28's strain-specific action. A dose-response experiment using concentrations from 0 to 15 µM showed clear inhibition of solute uptake in Dd2-infected cells, whereas the same concentrations produced a negligible effect in HB3-infected cells [1]. This stark functional contrast is not universally observed with other PSAC antagonists.

Phenotypic Screening Malaria Electrophysiology

Recommended Research Applications for ISPA-28 Based on Evidence


Genetic Dissection of PSAC and *clag3* Gene Function

Use ISPA-28 as a selective tool to study the role of *clag3* genes in parasite nutrient acquisition and survival. The compound's high potency in Dd2 strains (K0.5 = 56 nM) and negligible effect in HB3 strains (K0.5 = 43 µM) provides a clear experimental system for associating phenotypes with *clag3* genotype .

Validation of New PSAC Inhibitor Leads in Benchmarking Studies

Employ ISPA-28 as a high-affinity reference compound (K0.5 = 56 nM) in screening campaigns to benchmark the activity of newly identified PSAC inhibitors, such as dantrolene derivatives . Its superior potency and well-characterized mechanism provide a gold standard for assessing lead compound quality [1].

Investigating Target Engagement and CLAG3 Binding

Utilize ISPA-28 in biochemical and biophysical assays to study the direct and reversible binding to the CLAG3 protein. Its defined interaction, in contrast to compounds that merely inhibit transport, makes it a preferred probe for understanding the molecular pharmacology of this unconventional ion channel target .

Controlled Studies on Strain-Specific Drug Sensitivity

Design experiments that leverage ISPA-28's extreme strain-selectivity to investigate mechanisms of drug resistance or tolerance linked to PSAC. The >770-fold difference in potency between Dd2 and HB3 strains offers a powerful system for studying the genetic and epigenetic factors governing susceptibility to PSAC antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ISPA-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.